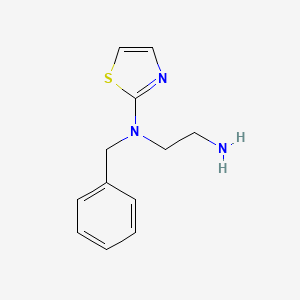![molecular formula C10H13N3O3 B7576356 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid](/img/structure/B7576356.png)
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid, also known as CMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CMPA is a derivative of pyridine and is known to exhibit promising biological activities, making it a potential candidate for drug development.
作用機序
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid exerts its biological effects by inhibiting the activity of enzymes through the formation of covalent bonds with the active site of the enzyme. This leads to the disruption of the enzyme's function and subsequently affects the physiological processes that the enzyme is involved in.
Biochemical and Physiological Effects:
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. These effects have been attributed to the compound's ability to inhibit the activity of enzymes involved in these processes.
実験室実験の利点と制限
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid has several advantages for laboratory experiments, including its high potency and selectivity towards specific enzymes. However, the compound's complex synthesis method and potential toxicity limit its widespread use in laboratory experiments.
将来の方向性
There are several potential future directions for the study of 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another potential direction is the investigation of 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid's potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to investigate the potential side effects and toxicity of 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid to ensure its safety for therapeutic use.
In conclusion, 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent inhibitory activity against various enzymes makes it a potential candidate for drug development, particularly in the treatment of neurological disorders. However, further studies are needed to fully understand the compound's mechanism of action, potential side effects, and toxicity, as well as to develop more efficient synthesis methods.
合成法
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid can be synthesized through a multistep process involving the reaction of 2-amino-4-chloropyridine with various reagents, such as ethyl 2-chloroacetate, followed by the reaction with hydrazine hydrate and sodium hydroxide. The final product is obtained after the reaction with acetic anhydride and glacial acetic acid.
科学的研究の応用
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, and their inhibition has been linked to the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[(2-carbamoylpyridin-4-yl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-13(5-3-9(14)15)7-2-4-12-8(6-7)10(11)16/h2,4,6H,3,5H2,1H3,(H2,11,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAOZKXQAPTPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC(=NC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7576276.png)
![3-[Ethyl-(2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7576277.png)
![3-[Ethyl-(2-hydroxy-5-methoxybenzoyl)amino]propanoic acid](/img/structure/B7576286.png)
![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576310.png)
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576316.png)
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576324.png)

![2-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7576337.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl-methylamino]propanoic acid](/img/structure/B7576340.png)

![2-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576355.png)
![3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid](/img/structure/B7576363.png)
![2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576366.png)
